molecular formula C12H22N2O2 B11767929 tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate

tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate

Cat. No.: B11767929
M. Wt: 226.32 g/mol
InChI Key: ZTYHUAXVYVXWGS-BXKDBHETSA-N
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Description

Tert-butyl N-[(1R,3R)-5-azaspiro[25]octan-1-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by its spirocyclic structure, which includes a spiro[25]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran. The reaction is usually performed at low temperatures to control the rate of reaction and to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate: Another carbamate with a different ring structure.

    Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: A compound with a bicyclic structure.

Uniqueness

Tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with molecular targets in ways that other carbamates with different ring systems cannot.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-5-azaspiro[2.5]octan-2-yl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(9)5-4-6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m1/s1

InChI Key

ZTYHUAXVYVXWGS-BXKDBHETSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@]12CCCNC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCCNC2

Origin of Product

United States

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